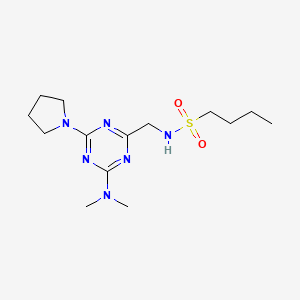

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide is a complex organic compound that stands out due to its multi-functional groups. It's used predominantly in research and industrial applications, thanks to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic synthesis processes. It starts with the formation of 4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazine, which is then subjected to various reactions to introduce the sulfonamide group and the butane side chain. Typical reaction conditions include the use of strong bases and solvents like dimethylformamide.

Industrial Production Methods: In industrial settings, this compound is produced in larger batches using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced separation techniques like chromatography and crystallization are employed to ensure product consistency.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: : The compound can undergo nucleophilic substitution due to the presence of the triazine ring.

Oxidation and Reduction: : Certain functional groups within the molecule can be oxidized or reduced, leading to different derivatives.

Condensation Reactions: : The sulfonamide and dimethylamino groups allow for various condensation reactions under suitable conditions.

Oxidizing Agents: : KMnO4, H2O2

Reducing Agents: : LiAlH4, NaBH4

Nucleophiles: : NaOH, KCN

Major Products Formed: Depending on the reaction conditions, major products can include sulfonamide derivatives, triazine-based compounds, and various substituted amines.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as an intermediate in organic synthesis and for the development of new chemical entities.

Biology: In biological research, it's used for modifying proteins and peptides due to its reactive groups.

Industry: It finds use in the manufacturing of dyes, agrochemicals, and specialty polymers.

Mecanismo De Acción

Molecular Targets and Pathways: The compound interacts with various biological targets through its functional groups. The triazine ring is known for its affinity towards enzyme active sites, while the sulfonamide group can interact with amino acid residues in proteins, affecting their function and activity.

Comparación Con Compuestos Similares

Similar Compounds:

N-((4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide

Uniqueness: Compared to these similar compounds, N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide has a unique combination of functional groups that offers enhanced reactivity and specificity, making it particularly valuable in diverse scientific research fields.

There you go—a deep dive into this compound! Any more specifics you'd like to explore?

Actividad Biológica

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)butane-1-sulfonamide is a complex organic compound with potential biological activity. The following sections detail its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine core substituted with a dimethylamino group and a pyrrolidine moiety. Its sulfonamide group is known for its role in biological activity, particularly in drug design.

Chemical Formula: C₁₄H₁₈N₄O₂S

Molecular Weight: 306.39 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Kinase Inhibition : Similar compounds have been shown to inhibit specific kinases involved in cancer progression. For instance, the inhibition of epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases has been documented, suggesting that this compound may exhibit similar properties .

- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. The presence of the sulfonamide group in this compound may confer similar antimicrobial effects, potentially acting against bacterial infections by inhibiting folic acid synthesis .

- Cytotoxic Effects : Preliminary studies on related compounds indicate potential cytotoxicity against various cancer cell lines. This suggests that this compound may also possess anticancer properties .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Kinase Inhibition | Potential inhibition of EGFR | |

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Study 1: Kinase Inhibition

A study published in Medical Indication Pharmacology detailed various small molecule inhibitors targeting kinases involved in tumor growth. The compound's structural similarity to known kinase inhibitors suggests it could be effective against specific mutations found in non-small cell lung cancer (NSCLC) patients .

Case Study 2: Antimicrobial Properties

Research on related sulfonamide compounds revealed significant activity against Gram-positive and Gram-negative bacteria. These findings indicate that this compound could be further explored for its potential as an antimicrobial agent .

Case Study 3: Cytotoxicity Evaluation

In vitro studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines. This suggests that the compound may have therapeutic potential in oncology, warranting further investigation into its efficacy and safety profile .

Propiedades

IUPAC Name |

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]butane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N6O2S/c1-4-5-10-23(21,22)15-11-12-16-13(19(2)3)18-14(17-12)20-8-6-7-9-20/h15H,4-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKODXMUZVLZQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NCC1=NC(=NC(=N1)N(C)C)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.